molecular formula C11H5ClF5N3O B1459953 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(difluoromethyl)pyrimidin-4(3H)-one CAS No. 1823183-48-7

2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(difluoromethyl)pyrimidin-4(3H)-one

Cat. No. B1459953
M. Wt: 325.62 g/mol
InChI Key: MDKAAAXZLPHZLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(difluoromethyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C11H5ClF5N3O and its molecular weight is 325.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(difluoromethyl)pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(difluoromethyl)pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Process Development

Process Development of Voriconazole

This research discusses the synthesis process of Voriconazole, a broad-spectrum antifungal agent, which involves setting the relative stereochemistry in the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone. The study highlights diastereoselection obtained using an organozinc derivative and the importance of the pyrimidine substitution pattern in achieving excellent diastereocontrol (Butters et al., 2001).

Chemical Structure and Properties

Fluazinam

This study describes the crystal structure of fluazinam, a fungicide, highlighting the dihedral angle between the pyridine and benzene ring planes and the molecular interactions that contribute to its three-dimensional network. The findings provide insights into the molecular arrangement and stability of fluazinam (Jeon et al., 2013).

Synthesis of Pyrimidine Derivatives

Synthesis of Novel Pyrimidine Derivatives

Research on synthesizing new pyrimidine derivatives using 2-chloro-5-(chloromethyl)-pyridine as a starting material showcases the diversity of functional groups that can be introduced into the pyrimidine ring. This study illustrates the potential for developing compounds with varying biological activities, including fungicidal and insecticidal properties (Chen & Shi, 2008).

Inhibitory Activity Studies

Inhibitors of NF-kappaB and AP-1 Gene Expression

This research explores the structure-activity relationship of a pyrimidine compound inhibiting NF-kappaB and AP-1 transcription factors. The study highlights the critical role of the carboxamide group at the 5-position for activity and examines the effects of substitutions at various positions on the pyrimidine ring, aiming to improve oral bioavailability (Palanki et al., 2000).

Antimicrobial Activity

Synthesis and Antimicrobial Activity of Pyridothienopyrimidines and Pyridothienotriazines

This study synthesizes pyridothienopyrimidines and pyridothienotriazines, exploring their antimicrobial activities. The research indicates the potential of these compounds as antimicrobial agents, providing a foundation for further development in this area (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(difluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF5N3O/c12-5-1-4(11(15,16)17)3-18-8(5)10-19-6(9(13)14)2-7(21)20-10/h1-3,9H,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKAAAXZLPHZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C2=NC(=CC(=O)N2)C(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(difluoromethyl)pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(difluoromethyl)pyrimidin-4(3H)-one
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2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(difluoromethyl)pyrimidin-4(3H)-one
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2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(difluoromethyl)pyrimidin-4(3H)-one
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2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(difluoromethyl)pyrimidin-4(3H)-one
Reactant of Route 5
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(difluoromethyl)pyrimidin-4(3H)-one
Reactant of Route 6
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6-(difluoromethyl)pyrimidin-4(3H)-one

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